molecular formula C19H14F3N3O B2696578 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole CAS No. 923216-27-7

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole

Cat. No.: B2696578
CAS No.: 923216-27-7
M. Wt: 357.336
InChI Key: NCVIJJWKALMAKZ-UHFFFAOYSA-N
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Description

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Indole synthesis: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.

    Coupling reactions: The final step would involve coupling the oxadiazole and indole moieties, possibly through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the indole or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects through:

    Binding to receptors: Modulating the activity of specific receptors in the body.

    Inhibiting enzymes: Blocking the activity of enzymes involved in disease pathways.

    Interacting with DNA: Affecting gene expression or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole: Lacks the trifluoromethylbenzyl group.

    1-[4-(trifluoromethyl)benzyl]-1H-indole: Lacks the oxadiazole ring.

    5-methyl-1,3,4-oxadiazol-2-yl derivatives: Various compounds with different substituents on the oxadiazole ring.

Uniqueness

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole is unique due to the combination of the oxadiazole and indole moieties, along with the trifluoromethylbenzyl group. This unique structure might confer specific biological activities or chemical properties that are not present in similar compounds.

Biological Activity

The compound 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C22H21F3N4OC_{22}H_{21}F_3N_4O. The structure features a 1H-indole moiety linked to a 5-methyl-1,3,4-oxadiazole ring and a trifluoromethyl-substituted phenyl group. This unique combination of functional groups is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity : In vitro studies indicate that derivatives of oxadiazole exhibit cytotoxicity with IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) .
  • Mechanism of Action : Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells through activation of the caspase pathway and modulation of p53 expression .
CompoundCell LineIC50 Value (µM)Mechanism
5aMCF-70.65Apoptosis induction
5bU-9372.41Caspase activation

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazoles has also been documented. Compounds structurally related to this compound have been tested for their ability to inhibit pro-inflammatory cytokines.

  • Cytokine Inhibition : Studies suggest that these compounds can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-established. The compound's structural features may enhance its activity against various bacterial strains.

  • Bacterial Inhibition : Research indicates that oxadiazole derivatives can exhibit broad-spectrum antibacterial activity, with some compounds showing effective inhibition against resistant strains .

Study 1: Oxadiazole Derivatives as Anticancer Agents

A detailed study evaluated a series of oxadiazole derivatives for their antiproliferative effects on different cancer cell lines. The results demonstrated that modifications to the oxadiazole ring significantly impacted biological activity.

Study 2: Anti-inflammatory Effects in Macrophages

Another investigation focused on the anti-inflammatory effects of oxadiazole derivatives in macrophage models. The compounds were shown to downregulate inflammatory markers effectively.

Properties

IUPAC Name

2-methyl-5-[1-[[4-(trifluoromethyl)phenyl]methyl]indol-2-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O/c1-12-23-24-18(26-12)17-10-14-4-2-3-5-16(14)25(17)11-13-6-8-15(9-7-13)19(20,21)22/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVIJJWKALMAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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